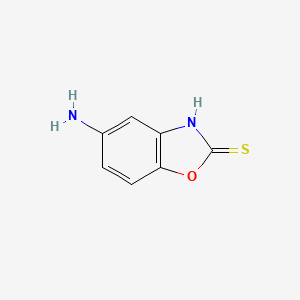

5-Aminobenzoxazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCBXPQTMIARGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505907 | |

| Record name | 5-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-85-6 | |

| Record name | 5-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Aminobenzoxazole-2-thiol chemical properties and structure

An In-depth Technical Guide to 5-Aminobenzoxazole-2-thiol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its unique heterocyclic structure imparts favorable pharmacological properties, leading to its incorporation in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] Within this important class of compounds, this compound emerges as a particularly valuable building block. Possessing two highly versatile functional groups—a nucleophilic amino group on the benzene ring and a reactive thiol group on the oxazole moiety—it serves as an ideal starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's fundamental properties begins with its identity and structure. This compound is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring system.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 5-amino-3H-1,3-benzoxazole-2-thione |

| CAS Number | 76579-11-0 |

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| SMILES | NC1=CC2=C(C=C1)OC(=S)N2 |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Thione-Thiol Tautomerism

A critical chemical property of 2-mercaptobenzoxazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] This isomerism involves the migration of a proton between the nitrogen and sulfur atoms. While both forms can be present, experimental and theoretical studies on related benzimidazole-2-thiones and benzoxazole-2-thiones consistently show that the thione form (where the proton resides on the ring nitrogen and a carbon-sulfur double bond exists) is the predominant and more stable tautomer in both solution and solid states.[4][5] This equilibrium is crucial as it dictates the molecule's reactivity, particularly in alkylation reactions, which can occur at either the S- or N-atom depending on the reaction conditions.

Caption: Thione-thiol tautomerism of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for compound identification, purity assessment, and quality control.

Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white to light yellow powder | General observation for this class of compounds |

| Purity | ≥95% | AChemBlock[6] |

Note: Experimental data such as melting point, solubility, and pKa are not widely reported in public literature and would typically be determined empirically for each batch.

Spectroscopic Characterization (Predicted)

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the three aromatic protons on the benzene ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets between 6.5 and 7.5 ppm. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, and the N-H proton of the thione tautomer would also be a broad singlet, with chemical shifts highly dependent on concentration and solvent.

-

FT-IR (cm⁻¹): The infrared spectrum would be characterized by N-H stretching vibrations from the amino group and the ring NH (around 3100-3400 cm⁻¹), C=S (thione) stretching around 1200-1300 cm⁻¹, C=N stretching near 1600 cm⁻¹, and C-O-C asymmetric stretching of the oxazole ring around 1150-1250 cm⁻¹.[7]

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (166.20 g/mol ).

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of benzoxazole-2-thiol derivatives commonly proceeds via the cyclocondensation of an appropriate o-aminophenol with carbon disulfide (CS₂) or a related thiocarbonyl source like thiourea.[8][9] For this compound, the logical precursor would be 2,4-diaminophenol. The reaction involves a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization driven by the hydroxyl group, leading to the formation of the benzoxazole ring.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

This is a generalized protocol based on methods for similar compounds.[10]

-

Reaction Setup: To a solution of 2,4-diaminophenol (1.0 eq) in a suitable solvent such as ethanol/water is added potassium hydroxide (KOH, 1.2 eq).[10]

-

Reagent Addition: Carbon disulfide (CS₂, 1.2 eq) is added dropwise to the mixture at room temperature with vigorous stirring.[10]

-

Reaction: The reaction mixture is heated to reflux (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[10]

-

Workup: After cooling, the mixture is diluted with water and acidified with a dilute acid (e.g., acetic acid or HCl) until a precipitate forms.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Thiol/Thione Group: This group is a strong nucleophile. It readily undergoes S-alkylation with alkyl halides to form 2-(alkylthio)benzoxazoles.[3] This reactivity is fundamental to the Smiles rearrangement, a powerful method for synthesizing N-substituted 2-aminobenzoxazoles by reacting the thiol with agents like chloroacetyl chloride in the presence of an amine.[11] The thiol can also be oxidized to form a disulfide bridge.

-

Amino Group: The exocyclic amino group at the 5-position is also nucleophilic and can participate in standard amine reactions such as acylation, sulfonylation, and diazotization, allowing for extensive derivatization of the benzene ring portion of the molecule.[1]

Applications in Research and Drug Development

The benzoxazole framework is a "privileged scaffold" in drug discovery, and this compound is a prime entry point for accessing this chemical space.

-

Versatile Intermediate for Drug Discovery: The presence of two distinct, reactive functional groups makes this compound an exceptionally versatile intermediate. It allows for a diversity-oriented synthesis approach, where either the thiol or the amino group can be selectively modified to generate large libraries of novel compounds for high-throughput screening.[12][13]

-

Synthesis of 2-Aminobenzoxazole Analogs: N-substituted 2-aminobenzoxazoles are a class of compounds with significant therapeutic potential, acting as inhibitors of various enzymes and as antagonists for receptors like the 5-HT3 receptor.[11][14][15] this compound is a key precursor for these molecules via reactions like the Smiles rearrangement or direct amination.[11]

-

Materials Science: Analogous benzoxazole-2-thiol derivatives have been explored for applications in materials science.[16] For example, their ability to form stable complexes and their inherent fluorescence make them suitable for developing sensors for metal ions or as components in organic electronic devices.[16] The 5-amino group provides an additional site for polymerization or grafting onto surfaces.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[17] Inhalation of dust and ingestion should be avoided.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The container should be tightly sealed.

-

Stability: The compound is generally stable under normal laboratory conditions.[17]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from its fused heterocyclic core and dual-functional nature. Its thione-thiol tautomerism and the distinct reactivity of its amino and thiol groups provide chemists with multiple pathways for molecular elaboration. For researchers in drug discovery, it offers a reliable and versatile platform for synthesizing libraries of novel 2-aminobenzoxazole derivatives and other complex heterocyclic systems. As the demand for novel therapeutic agents and functional materials continues to grow, the role of such well-positioned building blocks will only become more critical.

References

- Šlachtová, V., Tichý, M., & Sládková, V. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- AChemBlock. (n.d.). This compound 95%. AChemBlock Website.

- Wang, G., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, Vol. 94, No. 7.

- Ertan-Bolelli, T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate.

- Chem-Impex. (n.d.). 5-Phenylbenzoxazole-2-thiol. Chem-Impex International.

- Brown, F. K., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Saeed, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central.

- Laufer, S., et al. (2009). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate.

- Satyendra, R. V., et al. (2019). Synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives as potential inhibitors of GlcN-6-P synthase. ResearchGate.

- Šlachtová, V., et al. (n.d.). Synthesis of various 2-aminobenzoxazoles: the study of cyclization and Smiles rearrangement Contents. Semantic Scholar.

- Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

- Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.

- Burgio, A. L., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health.

- Ossila. (n.d.). 5-Fluorobenzoxazole-2-thiol. Ossila Ltd.

- Tülkü, F., & Ersan, S. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chlorobenzoxazole-2-thiol. Thermo Fisher Scientific.

- Mironov, M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.

- Zhang, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI.

- Popova, E. A., et al. (2017). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jocpr.com [jocpr.com]

- 6. This compound 95% | CAS: 24316-85-6 | AChemBlock [achemblock.com]

- 7. esisresearch.org [esisresearch.org]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ossila.com [ossila.com]

- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 14. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-Aminobenzoxazole-2-thiol (CAS: 24316-85-6): A Cornerstone for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole ring system is a quintessential example of such a scaffold.[1][2] Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[3][4][5][6]

Within this important class of compounds, This compound emerges as a particularly valuable building block for drug discovery and development. Its bifunctional nature, featuring a reactive thiol group at the 2-position and a nucleophilic amino group at the 5-position, provides medicinal chemists with two distinct points for molecular elaboration. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and strategic application of this versatile intermediate.

Physicochemical Properties and Identification

A precise understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 24316-85-6 | [7][8] |

| IUPAC Name | 5-aminobenzo[d]oxazole-2-thiol | [7] |

| Molecular Formula | C₇H₆N₂OS | [7] |

| Molecular Weight | 166.20 g/mol | [7] |

| SMILES | SC1=NC2=CC(N)=CC=C2O1 | [7] |

| Appearance | Data not consistently available; likely a powder. | |

| Purity (Typical) | ≥95% | [7] |

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is rooted in its straightforward preparation and the distinct reactivity of its thiol and amino moieties.

Synthesis of the Core Scaffold

The construction of the benzoxazole-2-thiol core is typically achieved through a cyclization reaction involving a substituted 2-aminophenol. For the title compound, the logical precursor is 2,4-diaminophenol, which reacts with a carbon disulfide equivalent to form the heterocyclic ring. A common and effective method involves reacting the aminophenol with potassium hydroxide and carbon disulfide.[5][9][10]

Caption: Derivatization pathways from this compound to diverse bioactive compounds.

Key Experimental Protocols

The following protocols are provided as representative examples for the synthesis and derivatization of this compound, based on established chemical principles for this class of compounds.

Protocol 1: Synthesis of this compound

(Based on general procedures for benzoxazole-2-thiol synthesis)[9][10]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-diaminophenol (1.0 eq) and ethanol to form a slurry.

-

Base Addition: Add powdered potassium hydroxide (KOH, 1.2 eq) to the mixture and stir for 15-20 minutes at room temperature.

-

Cyclization: Add carbon disulfide (CS₂, 1.2 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: Acidify the aqueous solution dropwise with acetic acid or dilute HCl until the pH is approximately 5-6. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of a 2-(N-Aryl)aminobenzoxazole Derivative

(Based on general procedures for amination of 2-mercaptobenzoxazoles)[11][12]

-

Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) and a desired 2-chloro-N-arylacetamide (1.0 eq) in dimethylformamide (DMF).

-

Base Addition: Add powdered potassium hydroxide (KOH, 4.0 eq) to the stirring solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 5-7 hours. Monitor the disappearance of the starting materials by TLC.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing cold water.

-

Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. Purify the crude residue by column chromatography on silica gel to obtain the desired N-aryl-2-aminobenzoxazole derivative.

Conclusion

This compound (CAS: 24316-85-6) is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust synthesis, coupled with the orthogonal reactivity of its thiol and amino functional groups, provides a reliable and versatile platform for generating novel molecular entities. The proven track record of the benzoxazole scaffold across a wide array of biological targets underscores the immense potential held within derivatives of this compound. For researchers and scientists in drug development, a thorough understanding of this building block is a key step toward the rational design of the next generation of therapeutics.

References

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm

- Benzoxazole derivatives: Significance and symbolism. ScienceDirect.

- Benzoxazole derivatives: design, synthesis and biological evaluation.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. World Journal of Pharmaceutical Research.

- Benzoxazole - Wikipedia. Wikipedia.

- This compound 95% | CAS: 24316-85-6. AChemBlock.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

- SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, NIH.

- This compound | 24316-85-6. Sigma-Aldrich.

- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...

- 5-Phenylbenzoxazole-2-thiol. Chem-Impex.

- 5-Fluorobenzoxazole-2-thiol | CAS 13451-78-0. Ossila.

- 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

- Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed.

- 5-Chlorobenzooxazole-2-thiol | 22876-19-3. ChemicalBook.

- The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green C

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. achemblock.com [achemblock.com]

- 8. This compound | 24316-85-6 [sigmaaldrich.com]

- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Chlorobenzooxazole-2-thiol | 22876-19-3 [chemicalbook.com]

- 11. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to 5-aminobenzo[d]oxazole-2-thiol: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-aminobenzo[d]oxazole-2-thiol, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The benzoxazole core is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1] The strategic placement of an amino group at the C-5 position and a thiol at the C-2 position offers versatile handles for synthetic elaboration, enabling the creation of diverse chemical libraries for drug discovery. This document delves into the synthesis, structural characteristics, and key applications of this compound, with a particular focus on its role in the development of novel anticancer agents, including kinase inhibitors. Detailed experimental protocols, spectroscopic data, and mechanistic insights are provided to serve as a practical resource for laboratory and development settings.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole, a bicyclic aromatic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone motif in modern medicinal chemistry.[2] Its planar structure and ability to participate in various non-covalent interactions allow it to bind effectively with numerous enzymes and receptors within biological systems.[3] Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][4]

The subject of this guide, 5-aminobenzo[d]oxazole-2-thiol (CAS 24316-85-6), is a particularly valuable derivative. The molecule exists in a thione-thiol tautomerism, which influences its reactivity. The amino group at the C-5 position serves as a key nucleophile or a point for derivatization, while the thiol group at C-2 provides a reactive site for substitution or oxidation, making it a versatile intermediate for constructing more complex molecules.[5][6] Its structural similarity to the benzimidazole analogue, 5-amino-1H-benzo[d]imidazole-2-thiol, which has been explored for its potent α-glucosidase inhibitory activity, further underscores the potential of this scaffold.[6]

This guide will explore the synthetic routes to this key intermediate, its analytical characterization, and its proven application as a scaffold for potent kinase inhibitors in cancer therapy.

Synthesis and Characterization

The synthesis of the benzoxazole core is a well-established area of organic chemistry, with numerous methods available.[7] The most common and direct approach involves the condensation of a 2-aminophenol derivative with a one-carbon electrophile.

Proposed Synthetic Pathway

The proposed reaction proceeds via the initial formation of a dithiocarbamate intermediate from the more nucleophilic amino group at C-4 of 2,4-diaminophenol. Subsequent intramolecular cyclization with the hydroxyl group and elimination of a byproduct yields the target heterocycle.

Diagram 1: Proposed Synthesis of 5-aminobenzo[d]oxazole-2-thiol

Sources

- 1. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical and Chemical Characteristics of 5-Aminobenzoxazole-2-thiol

Abstract: 5-Aminobenzoxazole-2-thiol is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its unique structural architecture, featuring a privileged benzoxazole scaffold combined with two highly versatile functional groups—an aromatic amine and a thiol—renders it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive technical overview of its core physical and chemical characteristics, a plausible synthetic route, its inherent reactivity, and its potential applications, designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The stability of the aromatic, bicyclic system, coupled with its specific electronic and steric properties, allows it to serve as an effective pharmacophore. The introduction of amino and thiol groups at the C5 and C2 positions, respectively, transforms the basic scaffold into a highly functionalized and reactive intermediate. The C5-amino group provides a site for amide bond formation or diazotization, while the C2-thiol group introduces nucleophilicity and the potential for thione-thiol tautomerism, profoundly influencing the molecule's reactivity and interaction with biological targets.[3][4]

Physicochemical Properties

Specific experimental data for this compound is not extensively reported in public literature. The following table summarizes its known identifiers and includes predicted properties based on its structure and data from analogous compounds, such as the parent 2-mercaptobenzoxazole and other substituted derivatives.[5][6]

| Property | Value / Description | Source(s) |

| IUPAC Name | 5-aminobenzo[d]oxazole-2-thiol | [6] |

| CAS Number | 24316-85-6 | [6] |

| Molecular Formula | C₇H₆N₂OS | [6] |

| Molecular Weight | 166.20 g/mol | [6] |

| Appearance | Predicted to be a tan or off-white to yellow crystalline powder, similar to related benzoxazoles. | [5] |

| Melting Point | Not reported. Expected to be >200 °C, by analogy to 5-phenylbenzoxazole-2-thiol (213 °C).[7] | N/A |

| Solubility | Predicted to be poorly soluble in water, soluble in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions. | N/A |

| pKa | Not reported. The thiol group is expected to be weakly acidic (pKa ~6-8), while the aromatic amine is weakly basic. | N/A |

| Storage Conditions | Store at 0-8 °C to minimize potential degradation. | [6] |

Synthesis of this compound

A robust and direct synthesis of this compound can be logically designed based on established methods for constructing the benzoxazole-2-thiol core.[8][9] The most field-proven approach involves the cyclocondensation of an appropriate o-aminophenol with a source of a thiocarbonyl group, such as carbon disulfide or thiourea. The key starting material for this synthesis is 2,4-diaminophenol.

The proposed reaction proceeds via the nucleophilic attack of the amino group ortho to the hydroxyl on the thiocarbonyl carbon, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Cyclocondensation

Disclaimer: This protocol is a representative methodology based on similar published procedures.[8][10] It should be optimized and validated by the end-user.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-diaminophenol dihydrochloride (0.1 mol) in ethanol (100 mL).

-

Base Addition: To the stirred solution, add potassium hydroxide (0.2 mol) dissolved in a minimal amount of water to neutralize the hydrochloride salt and create a basic environment.

-

Reagent Addition: Slowly add carbon disulfide (0.12 mol) to the reaction mixture at room temperature. The addition is exothermic and may require cooling in an ice bath to maintain control.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).[11]

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

-

Acidification: Carefully acidify the aqueous mixture with dilute hydrochloric acid or acetic acid until the pH is approximately 5-6. This will precipitate the product.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Chemical Reactivity and Tautomerism

The chemistry of this compound is dominated by the interplay of its functional groups and the thione-thiol tautomerism inherent to the 2-mercaptobenzoxazole system.

Thione-Thiol Tautomerism

The compound exists as a dynamic equilibrium between the thiol and the thione tautomers. In the solid state and in solution, the thione form (5-amino-3H-benzo[d]oxazole-2-thione) is often predominant.[4] This equilibrium is critical as it dictates the nucleophilic character of the molecule; the thiol form reacts at the sulfur atom, while the thione form can react at the nitrogen atom.

Caption: Thione-Thiol tautomeric equilibrium.

Reactivity Profile

-

S-Alkylation/Acylation: The sulfur atom in the thiol form is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides under basic conditions to form stable S-substituted derivatives. This is a common strategy for introducing diverse side chains.[12]

-

N-Substitution: The amino group at the C5 position can undergo standard reactions such as acylation to form amides, reductive amination, or diazotization for further functionalization of the benzene ring portion of the molecule.

-

Oxidative Coupling: The thiol group can be oxidized to form a disulfide bridge, linking two molecules of this compound.

-

Smiles Rearrangement: Benzoxazole-2-thiol derivatives are known to undergo the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which can be a powerful tool for synthesizing N-substituted 2-aminobenzoxazoles.[3]

Spectroscopic and Analytical Characterization

Characterization of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.[8][13]

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic protons on the benzoxazole ring would appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a distinct splitting pattern (e.g., an AX or ABX system).The amine (-NH₂) protons would likely appear as a broad singlet around δ 5.0-6.0 ppm.The thiol (-SH) or amide (-NH-) proton from the tautomeric form would be a broad singlet, potentially exchangeable with D₂O, appearing downfield (δ 11-13 ppm).[14][15] |

| ¹³C NMR (in DMSO-d₆) | The thiocarbonyl carbon (C=S) of the dominant thione tautomer is expected to be significantly downfield, typically in the range of δ 160-180 ppm.[14]Aromatic carbons will appear in the typical δ 100-150 ppm region. |

| FT-IR (KBr Pellet) | A broad peak in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the amine and the N-H of the thione tautomer.C=S stretching vibration around 1200-1300 cm⁻¹.Aromatic C=C and C-N stretching bands in the 1400-1650 cm⁻¹ region.[13][16]A weak S-H stretch around 2550 cm⁻¹ might be observable if the thiol form is present in sufficient concentration.[16] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 166 or 167, respectively, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[14] |

| HPLC | Reversed-phase HPLC with a C18 column is a suitable method for purity assessment and quantification. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (acetonitrile or methanol) would be effective. UV detection at a wavelength around 280-310 nm is appropriate for the benzoxazole chromophore.[17] |

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for creating libraries of more complex molecules for biological screening.

Caption: Drug discovery workflow using the target scaffold.

The dual functionality allows for combinatorial library synthesis. For instance, the thiol group can be alkylated with a series of substituted benzyl halides, while the amino group can be acylated with a diverse set of carboxylic acids. This two-dimensional diversification can rapidly generate a large number of structurally distinct compounds, which is a cornerstone of modern hit-to-lead campaigns in pharmaceutical research.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: Specific toxicity data is not available. Compounds of this class may be irritants. Treat as a potentially hazardous substance.

References

[13] P. Christina Ruby Stella et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

[18] A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

[8] Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. Available at: [Link]

[9] Bhardwaj, V., & Sharma, A. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY. Available at: [Link]

[19] Šlachtová, V., et al. (n.d.). Synthesis of various 2-aminobenzoxazoles: the study of cyclization and Smiles rearrangement Contents. Semantic Scholar. Retrieved from [Link]

[5] PubChem. (n.d.). 2-Mercaptobenzoxazole. Retrieved from [Link]

[20] Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

[14] Wang, G., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, 94(7). Available at: [Link]

[21] Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

[22] Nikolova, S., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 29(10), 2298. Available at: [Link]

[3] Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19475-19489. Available at: [Link]

[1] ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol. Retrieved from [Link]

[2] Saeed, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303-25341. Available at: [Link]

[12] Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19475-19489. Available at: [Link]

[23] Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

[24] FooDB. (2010). Benzoxazole (FDB004443). Retrieved from [Link]

[25] SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

[17] Liang, S.-C., et al. (2005). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. Analytical and Bioanalytical Chemistry, 381(5), 1095-1100. Available at: [Link]

[26] Mary, Y. S., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-110. Available at: [Link]

[15] Yadav, G., et al. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functionalities with 3,4-dihydro-2H-pyran. RSC Advances, 4(100), 56981-56985. Available at: [Link]

[4] Spanevello, R. A., et al. (2019). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 24(16), 2999. Available at: [Link]

[27] Kim, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6936. Available at: [Link]

[28] CP Lab Safety. (n.d.). 5-Phenylbenzoxazole-2-thiol, 1g, Each. Retrieved from [Link]

[29] Doan, T. L. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21590. Available at: [Link]

[30] Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

[31] Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Available at: [Link]

[16] Zhuk, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 10(11), 1056. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 24316-85-6 | AChemBlock [achemblock.com]

- 7. 5-Phenylbenzoxazole-2-thiol | 17371-99-2 [sigmaaldrich.com]

- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mbimph.com [mbimph.com]

- 10. 5-Chlorobenzooxazole-2-thiol | 22876-19-3 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jocpr.com [jocpr.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. Benzoxazole synthesis [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 25. ijrdst.org [ijrdst.org]

- 26. esisresearch.org [esisresearch.org]

- 27. mdpi.com [mdpi.com]

- 28. calpaclab.com [calpaclab.com]

- 29. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

5-Aminobenzoxazole-2-thiol solubility and stability data

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Aminobenzoxazole-2-thiol

Authored by: A Senior Application Scientist

Introduction

This compound, with CAS number 24316-85-6, is a heterocyclic compound belonging to the benzoxazole class.[1] The benzoxazole scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various bioactive molecules and its useful photophysical properties.[2][3] Like many substituted heterocycles, this compound serves as a versatile building block for the synthesis of more complex structures.[4][5] Its aromaticity confers a degree of stability, yet the presence of the amino (-NH₂) and thiol (-SH) functional groups introduces reactive sites susceptible to chemical modification and degradation.[6][7]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's utility, dictating everything from reaction conditions and formulation strategies to bioavailability and shelf-life. Poor solubility can hinder biological screening and formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants.[8]

This guide provides a comprehensive technical framework for evaluating the solubility and stability of this compound. It is designed not as a rigid protocol, but as a strategic guide grounded in established scientific principles, offering both the "how" and the "why" behind the experimental design. The methodologies described herein are based on industry-standard practices and international guidelines to ensure the generation of reliable and reproducible data.

Part 1: Solubility Assessment of this compound

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a cornerstone of chemical and pharmaceutical development. It influences reaction kinetics, purification methods, and, critically for bioactive compounds, absorption and distribution. We will differentiate between kinetic and thermodynamic solubility, focusing on a robust method for determining the latter, which represents a true equilibrium state.[9]

Scientific Rationale and Causality

The solubility of this compound is governed by its molecular structure and the properties of the solvent. The benzoxazole core is largely hydrophobic, while the amino and thiol groups can participate in hydrogen bonding. The thiol group's acidic proton and the amino group's basic nature mean that the compound's net charge, and thus its aqueous solubility, will be highly dependent on pH. In organic solvents, solubility will be dictated by the principle of "like dissolves like," with higher solubility expected in polar aprotic solvents that can interact with the functional groups without proton exchange.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials.

-

Expert Rationale: Using a visible excess of solid is crucial for ensuring that the resulting solution is truly saturated, a fundamental requirement for measuring thermodynamic solubility.

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-selected, pre-equilibrated solvent to each vial. Solvents should span a range of polarities relevant to potential applications (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)).[10]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 to 48 hours.

-

Expert Rationale: A 24-48 hour equilibration period is typically sufficient for most compounds to reach a state of equilibrium between the solid and dissolved phases. For compounds with slow dissolution kinetics, this period may need to be extended. Constant temperature control is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.

-

Expert Rationale: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution and Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analysis: Quantify the concentration of this compound in the diluted sample against a standard curve prepared from a stock solution of known concentration.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

-

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, structured table.

| Solvent System | Temperature (°C) | pH (if applicable) | Measured Solubility (mg/mL) | Standard Deviation | Observations |

| Deionized Water | 25 | ~7.0 | Experimental Data | ± value | e.g., Colorless solution |

| PBS | 25 | 7.4 | Experimental Data | ± value | e.g., Slight yellow tint |

| Ethanol | 25 | N/A | Experimental Data | ± value | e.g., Fully miscible |

| DMSO | 25 | N/A | Experimental Data | ± value | e.g., Fully miscible |

| Acetonitrile | 25 | N/A | Experimental Data | ± value | e.g., Moderate solubility |

Visualization: Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Profiling of this compound

Stability testing evaluates the effect of environmental factors on the quality and integrity of a compound.[11] For this compound, the primary concerns are the potential oxidation of the thiol group to form disulfides and the hydrolysis or degradation of the benzoxazole ring, particularly under harsh pH conditions. Forced degradation (or stress testing) is an essential tool to identify likely degradation pathways and to develop a stability-indicating analytical method.[12][13]

Scientific Rationale and Causality

Forced degradation studies expose the compound to conditions more severe than it would typically encounter during storage or use.[14][15] This approach accelerates the degradation process, allowing for rapid identification of potential liabilities.

-

Acid/Base Hydrolysis: The oxazole ring can be susceptible to hydrolysis, which may be catalyzed by strong acids or bases.

-

Oxidation: The thiol group is readily oxidized, potentially forming a disulfide dimer or other oxidation products. The electron-rich aromatic system may also be susceptible to oxidation.

-

Photolysis: Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation reactions.

-

Thermal Stress: Elevated temperatures can accelerate thermally-driven degradation reactions and provide insight into the compound's thermal stability.

Experimental Protocol: Forced Degradation Study

A validated, stability-indicating HPLC method is a prerequisite for this study. This method must be able to separate the parent compound from all process impurities and potential degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1.0 mg/mL).

-

Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

-

Acidic Hydrolysis: Use 0.1 M HCl. Store at 60 °C for 24 hours.

-

Basic Hydrolysis: Use 0.1 M NaOH. Store at 60 °C for 24 hours.

-

Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Prepare a solution in a neutral solvent (e.g., 50:50 acetonitrile:water). Store at 80 °C for 48 hours. Also, store the solid compound at 80 °C.

-

Photolytic Degradation: Expose a solution (in a quartz cuvette) and the solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Point Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.

-

Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation upon storage. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.

-

Analysis: Analyze all samples (including unstressed controls) by the stability-indicating HPLC-UV/DAD method. An HPLC-MS method is highly recommended to identify the mass of any degradation products.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the relative retention time (RRT) and peak area percentage of any new peaks (degradants).

-

Evaluate mass balance to ensure all major degradants are accounted for.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Duration (hours) | % Parent Compound Remaining | Major Degradant RRTs | Observations |

| Control (RT) | 24 | 100% | None | No change |

| 0.1 M HCl (60 °C) | 24 | Experimental Data | e.g., 0.85, 1.15 | e.g., Solution turned brown |

| 0.1 M NaOH (60 °C) | 24 | Experimental Data | e.g., 0.92 | e.g., Significant degradation |

| 3% H₂O₂ (RT) | 24 | Experimental Data | e.g., 1.50 (disulfide?) | e.g., Rapid loss of parent |

| Thermal (80 °C) | 48 | Experimental Data | e.g., 1.10 | e.g., Minor degradation |

| Photolytic (ICH Q1B) | - | Experimental Data | None | e.g., Photostable |

Visualization: Stability Study Workflow

Caption: Workflow for a forced degradation stability study.

Conclusion

This guide outlines the fundamental experimental frameworks necessary to characterize the solubility and stability of this compound. By employing these systematic and scientifically-grounded approaches, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in synthesis, purification, formulation, and the overall development trajectory of any project involving this compound. A proactive assessment of these core physicochemical properties mitigates risks, saves resources, and ultimately accelerates the path from the laboratory bench to the final application.

References

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.

- ICH Stability Guidelines. (n.d.). LSC Group®.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). National Pharmaceutical Regulatory Agency, Ministry of Health Malaysia.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO/WHO.

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

- Benzoxazole. (n.d.). Wikipedia.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2022). Molecules.

- Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- This compound 95%. (n.d.). AChemBlock.

- Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Advanced Drug Delivery Reviews.

- Biologically active benzoxazole and benzothiazole derivatives. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Tactics to Improve Solubility. (2021). Royal Society of Chemistry.

- 5-Fluorobenzoxazole-2-thiol. (n.d.). Ossila.

- 5-Phenylbenzoxazole-2-thiol. (n.d.). Chem-Impex.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. (n.d.).

Sources

- 1. This compound 95% | CAS: 24316-85-6 | AChemBlock [achemblock.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ossila.com [ossila.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 13. www3.paho.org [www3.paho.org]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

A Technical Guide to Investigating the Mechanism of Action of 5-Aminobenzoxazole-2-thiol

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its structural rigidity and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutics. Benzoxazole derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][5] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity.[2] Specifically, substitutions at the 2 and 5 positions have been shown to be critical for modulating the intensity and nature of the biological response.[2]

This guide focuses on a specific derivative, 5-Aminobenzoxazole-2-thiol, a molecule that combines the established benzoxazole core with a reactive thiol group at the 2-position and an amino group at the 5-position. These functional groups introduce unique chemical properties that suggest several plausible mechanisms of action, which will be explored in detail. This document serves as a technical framework for researchers and drug development professionals to investigate the therapeutic potential of this compound.

Hypothesized Mechanisms of Action for this compound

Given the known biological activities of the broader benzoxazole and 2-aminobenzoxazole families, we can speculate on several potential mechanisms of action for this compound. These hypotheses are grounded in the established pharmacology of structurally related compounds.

Hypothesis 1: Enzyme Inhibition

The 2-aminobenzoxazole scaffold is a known inhibitor of various enzymes.[6][7][8] The presence of the thiol group in this compound introduces the potential for covalent and non-covalent interactions with enzyme active sites.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket. The benzoxazole scaffold could serve as a hinge-binding motif, while the 5-amino group could form hydrogen bonds with the enzyme. The thiol group might act as a nucleophile, potentially forming covalent bonds with cysteine residues in or near the active site of certain kinases.

-

Protease Inhibition: Similar to kinase inhibition, the compound could non-covalently bind to the active site of proteases. The thiol group could also play a crucial role by interacting with the catalytic residues of cysteine or metalloproteases.

-

Topoisomerase II Inhibition: Some 2-aminobenzoxazoles have been identified as topoisomerase II inhibitors.[6][8] this compound could intercalate into DNA or bind to the enzyme, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells.

-

Butyrylcholinesterase Inhibition: The inhibition of butyrylcholinesterase is a therapeutic strategy for Alzheimer's disease. The 2-aminobenzoxazole core has been associated with this activity, suggesting a potential neurological application.[6][8]

Hypothesis 2: Receptor Modulation

-

5-HT3 Receptor Antagonism: 2-substituted benzoxazole carboxamides and 2-aminobenzoxazoles have been identified as potent 5-HT3 receptor antagonists.[9][10] The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. This compound may act as an antagonist at this receptor, suggesting its potential as an antiemetic agent.

Hypothesis 3: Transporter Inhibition

-

Sphingosine-1-phosphate (S1P) Transporter Spns2 Inhibition: Recent studies have highlighted 2-aminobenzoxazole derivatives as potent inhibitors of the S1P transporter Spns2.[11] By blocking the transport of S1P, this compound could modulate lymphocyte trafficking and inflammation, indicating potential therapeutic applications in autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[11]

Hypothesis 4: Antimicrobial Activity

The benzoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[1][12][13]

-

Inhibition of Bacterial DNA Gyrase: Molecular docking studies of other 2-substituted benzoxazoles suggest that their antibacterial activity may stem from the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13] this compound could potentially bind to the ATP-binding site of the GyrB subunit, disrupting its function.

-

Disruption of Fungal Cell Wall Synthesis: The compound could interfere with key enzymes involved in the synthesis of the fungal cell wall, leading to osmotic instability and cell death.

Experimental Approaches for Mechanism Elucidation

To systematically investigate the hypothesized mechanisms of action, a tiered approach involving in vitro and cell-based assays is recommended.

Tier 1: Broad Spectrum Bioactivity Screening

The initial step is to perform a broad screen to identify the general biological activities of this compound.

| Assay Panel | Purpose | Key Parameters Measured |

| Enzyme Inhibition Panel | To identify potential enzyme targets. | IC50 values against a panel of kinases, proteases, and other relevant enzymes. |

| Receptor Binding Panel | To identify potential receptor interactions. | Ki values against a panel of GPCRs and ion channels, including 5-HT3. |

| Antimicrobial Panel | To assess antimicrobial activity. | Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungi. |

| Cytotoxicity Panel | To determine the cytotoxic potential. | CC50 values against a panel of cancer cell lines and a non-cancerous control cell line. |

Tier 2: Target Validation and Mechanistic Assays

Based on the results from the Tier 1 screening, the next step is to perform more focused assays to validate the identified targets and elucidate the specific mechanism of action.

-

Objective: To determine the IC50 value of this compound against a specific kinase.

-

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP

-

This compound (serially diluted)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add 5 µL of the compound dilutions or control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a mixture of the kinase and substrate peptide to each well.

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

-

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT3 receptor.

-

Materials:

-

Membranes from cells expressing the human 5-HT3 receptor

-

[3H]-Granisetron (radioligand)

-

This compound (serially diluted)

-

Binding buffer

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [3H]-Granisetron, and either the test compound, buffer (for total binding), or a saturating concentration of a known 5-HT3 antagonist (for non-specific binding).

-

Incubate at room temperature for 1 hour.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the inhibitory effect of this compound on bacterial DNA gyrase supercoiling activity.

-

Materials:

-

E. coli DNA gyrase

-

Relaxed plasmid DNA (pBR322)

-

ATP

-

This compound (serially diluted)

-

Assay buffer

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

-

Procedure:

-

Set up reactions containing DNA gyrase, relaxed plasmid DNA, and varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize under UV light.

-

The inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

-

Visualizing the Hypothesized Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: Hypothesized mechanisms of action for this compound.

Caption: Tiered workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics due to its privileged benzoxazole scaffold and reactive functional groups. The speculative mechanisms outlined in this guide, including enzyme inhibition, receptor modulation, transporter inhibition, and antimicrobial activity, provide a solid foundation for further investigation. The proposed experimental workflows offer a systematic approach to validate these hypotheses and pinpoint the specific molecular targets of this compound.

Future research should focus on lead optimization based on the validated mechanism of action. Structure-activity relationship (SAR) studies will be crucial in designing analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models will be necessary to translate the in vitro findings into potential therapeutic efficacy.

References

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18265–18275. [Link]

- Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

- Obinata, H., Hla, T. (2019). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 62(17), 7896-7909.

-

ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole...[Link]

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

-

Kasthuri, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

- International Journal of Pharmaceutical and Phytopharmacological Research. (2025).

- Brown, M. F., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6565-6569.

- Figshare. (2022).

- MDPI. (2021).

- International Journal of Research and Review. (n.d.).

- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25413.

- MDPI. (2022).

- National Center for Biotechnology Information. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.

- Research Results in Pharmacology. (2025).

- National Center for Biotechnology Information. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.

- Journal of University of Shanghai for Science and Technology. (2021).

- National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Aminobenzoxazole Scaffold: A Privileged Core in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Team]

Publication Date: January 7, 2026

Abstract

The 5-aminobenzoxazole scaffold has emerged as a cornerstone in contemporary chemical and biological research, demonstrating remarkable versatility across a spectrum of applications. This technical guide provides a comprehensive exploration of this privileged heterocyclic system, delving into its synthetic methodologies, diverse applications in medicinal chemistry, and burgeoning role in materials science. We will dissect the causal relationships behind experimental designs, from the selection of synthetic routes to the rationale underpinning biological evaluation protocols. This document is intended to serve as a practical and authoritative resource for professionals engaged in drug discovery, molecular engineering, and advanced materials development, offering both foundational knowledge and actionable experimental insights.

The 5-Aminobenzoxazole Core: Structural Significance and Synthetic Landscape

The benzoxazole ring system, a fusion of benzene and oxazole rings, represents a unique pharmacophore. The introduction of an amino group at the 5-position significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modifications, making the 5-aminobenzoxazole scaffold a highly sought-after building block in synthetic chemistry.

Rationale for Synthetic Route Selection

The choice of a synthetic pathway to the 5-aminobenzoxazole core is dictated by factors such as the desired substitution pattern, scalability, and the nature of available starting materials. One of the most prevalent and robust methods involves the condensation of a 2,4-diaminophenol derivative with a carboxylic acid or its equivalent, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).

Causality Behind the Choice of Polyphosphoric Acid (PPA): PPA serves multiple roles in this reaction, making it an efficient choice. It acts as a solvent, a strong Brønsted acid catalyst to activate the carboxylic acid, and a powerful dehydrating agent to drive the cyclization to the benzoxazole ring.[1] Its high viscosity and the need for elevated temperatures are key considerations for experimental setup.[1]

General Synthetic Protocol: PPA-Mediated Cyclization

This protocol outlines the synthesis of a 2-aryl-5-aminobenzoxazole derivative, a common motif in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Aryl-5-aminobenzoxazole

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and the desired aromatic carboxylic acid (1.1 equivalents).

-

Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol) to the flask. The high viscosity of PPA necessitates efficient stirring.

-

-

Step 2: Reaction Execution

-